molecular formula C17H22N2O3S B14131375 (3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide CAS No. 1214624-24-4

(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

Cat. No.: B14131375
CAS No.: 1214624-24-4
M. Wt: 334.4 g/mol
InChI Key: OMNHXLYGUIVADX-JBZHPUCOSA-N
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Description

(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound with a unique structure that combines elements of thiazole and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of a suitable thioamide with an α-haloketone under basic conditions.

    Construction of the Isoindole Moiety: This involves the condensation of an o-phthalaldehyde derivative with an amine, followed by cyclization.

    Final Coupling: The thiazole and isoindole intermediates are then coupled under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group or the thiazole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism by which (3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), which have biological significance.

    Isoindole Derivatives: Compounds like phthalimide, which are used in various chemical syntheses and have biological activity.

Uniqueness

What sets (3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide apart is its combined thiazole and isoindole structure, which may confer unique properties in terms of reactivity and biological activity. This dual functionality could make it a versatile compound for various applications.

Properties

CAS No.

1214624-24-4

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C17H22N2O3S/c1-17(2)13(14(20)18-9-6-10-22-3)19-15(21)11-7-4-5-8-12(11)16(19)23-17/h4-5,7-8,13,16H,6,9-10H2,1-3H3,(H,18,20)/t13-,16?/m1/s1

InChI Key

OMNHXLYGUIVADX-JBZHPUCOSA-N

Isomeric SMILES

CC1([C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)NCCCOC)C

Canonical SMILES

CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NCCCOC)C

solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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